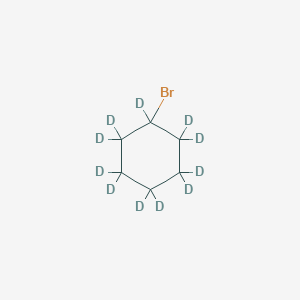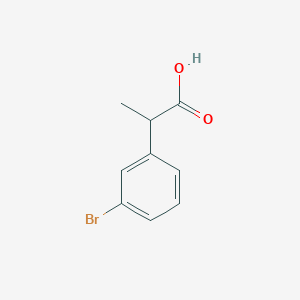
2-(3-Bromophenyl)propanoic acid
Übersicht
Beschreibung
N2,N2-Dimethylguanosin: ist ein modifiziertes Nukleosid, das in Transfer-RNA (tRNA) und kleiner nuklearer RNA (snRNA) von Archaeen und Eukaryoten gefunden wird . Es ist ein Derivat von Guanosin, bei dem zwei Methylgruppen an den Stickstoff in der zweiten Position der Guaninbase gebunden sind . Diese Verbindung spielt eine entscheidende Rolle für die Stabilität und Funktion der tRNA bei der Proteinsynthese .
Wissenschaftliche Forschungsanwendungen
Chemie: N2,N2-Dimethylguanosin wird als Modellverbindung in Studien zu Nukleosidmodifikationen und deren Auswirkungen auf die RNA-Struktur und -Funktion verwendet .
Biologie: In der biologischen Forschung dient es als Marker für tRNA-Modifikationen und wird zur Untersuchung der Rolle von modifizierten Nukleosiden bei der Proteinsynthese verwendet .
Medizin: Die Verbindung wird auf ihre potenzielle Rolle in der Krebsdiagnostik untersucht, da ihre Spiegel bei bestimmten Krebsarten erhöht sind .
Industrie: N2,N2-Dimethylguanosin wird bei der Entwicklung von Hochdurchsatz-Sequenzierungstechnologien und als Standard in der Massenspektrometrie verwendet .
Wirkmechanismus
N2,N2-Dimethylguanosin übt seine Wirkungen aus, indem es die Struktur der tRNA stabilisiert, was für eine genaue und effiziente Proteinsynthese unerlässlich ist . Die Methylgruppen in der zweiten Position der Guaninbase verstärken die Basenstapelung und verhindern die Bildung von nicht-kanonischen Basenpaaren . Diese Stabilisierung ist entscheidend für die ordnungsgemäße Funktion der tRNA während der Translation .
Safety and Hazards
The safety data sheet for a similar compound, 3-(2-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s worth noting that bromophenyl compounds are often used in the synthesis of various pharmaceuticals and could potentially interact with a wide range of biological targets .
Mode of Action
Bromophenyl compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds due to the reactivity of the bromine atom .
Biochemical Pathways
It’s worth noting that bromophenyl compounds can potentially affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
Bromophenyl compounds are often used in the synthesis of various pharmaceuticals, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von N2,N2-Dimethylguanosin beinhaltet typischerweise die Methylierung von Guanosin. Der Prozess kann unter Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen durchgeführt werden . Die Reaktion wird üblicherweise in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt, um den Methylierungsprozess zu erleichtern .
Industrielle Produktionsverfahren: Der Prozess würde großtechnische Methylierungsreaktionen mit entsprechenden Sicherheits- und Umweltkontrollen beinhalten, um die Reagenzien und Nebenprodukte zu handhaben .
Analyse Chemischer Reaktionen
Reaktionstypen: N2,N2-Dimethylguanosin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um N2,N2-Dimethylxanthosin zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in Guanosin umwandeln.
Substitution: Die Methylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte:
Oxidation: N2,N2-Dimethylxanthosin.
Reduktion: Guanosin.
Substitution: Verschiedene substituierte Guanosinderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N2-Methylguanosin: Ähnlich wie N2,N2-Dimethylguanosin, jedoch mit nur einer Methylgruppe am Stickstoff in der zweiten Position.
N6-Methyladenosin: Ein weiteres modifiziertes Nukleosid, das in RNA gefunden wird, mit einer Methylgruppe am Stickstoff in der sechsten Position von Adenin.
Pseudouridin: Ein modifiziertes Nukleosid, bei dem Uridin zu Pseudouridin isomerisiert wird.
Eindeutigkeit: N2,N2-Dimethylguanosin ist einzigartig aufgrund seiner doppelten Methylierung, die im Vergleich zu anderen modifizierten Nukleosiden eine verbesserte Stabilität der tRNA bietet . Diese doppelte Methylierung ist besonders wichtig für die Aufrechterhaltung der strukturellen Integrität der tRNA während der Proteinsynthese .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMQZFTSIHQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510151 | |
| Record name | 2-(3-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-52-5 | |
| Record name | 3-Bromo-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

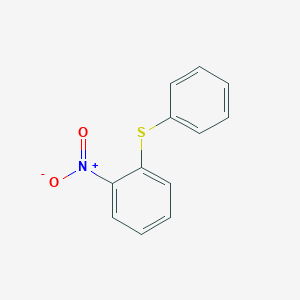


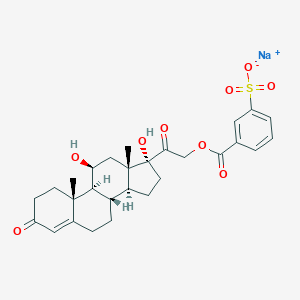




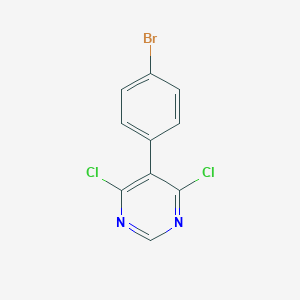
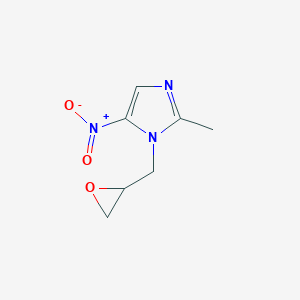
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)
